
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea (CAS Number: 1396683-24-1) has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The compound's molecular formula is C12H17N3 with a molecular weight of 251.35 g/mol. Its structure includes a dimethylamino group and a urea moiety, which are essential for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H17N3 |
Molecular Weight | 251.35 g/mol |
CAS Number | 1396683-24-1 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For example, similar compounds have demonstrated weak activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
Anticancer Properties
A notable aspect of this compound is its potential anticancer activity. In studies involving various cancer cell lines, compounds structurally related to it have shown significant inhibition of cell proliferation. For instance, one study reported that a related compound exhibited an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
Case Study: MDA-MB-231 Cell Line
In a pharmacodynamic study using BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound led to reduced tumor growth and inhibited lung metastasis more effectively than known treatments like TAE226 .
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific pathways associated with cancer cell proliferation and survival. For example, it has been suggested that it acts as a competitive ATP inhibitor and an allosteric inhibitor of certain receptor mutations .
Pharmacokinetics
Pharmacokinetic studies on related compounds demonstrate favorable profiles, including moderate exposure and sufficient oral bioavailability. For instance, one study reported a Cmax of 592 ± 62 mg/mL and an oral bioavailability of 31.8% following administration in rat models .
Safety Profile
Toxicity assessments have shown that related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
A549 | 12.0 | Inhibition of EGFR signaling |
HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The compound's mechanism appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Studies suggest that it may have applications in addiction therapy by modulating the endocannabinoid system.
Case Study: Drug-Seeking Behavior in Rats
A study involving rats trained to self-administer cocaine showed that administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This highlights its potential role in addiction treatment by influencing neurobiological pathways associated with substance abuse.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and dimethylamino groups significantly impact its biological activity:
- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-7-8-14(11-13(12)2)17-15(19)16-9-5-6-10-18(3)4/h7-8,11H,9-10H2,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBBUHLUIRHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC#CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.